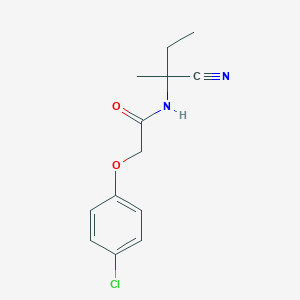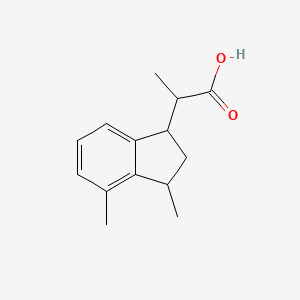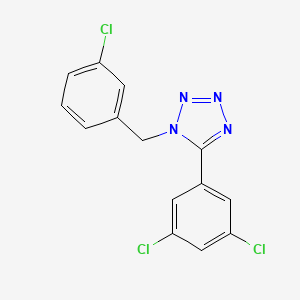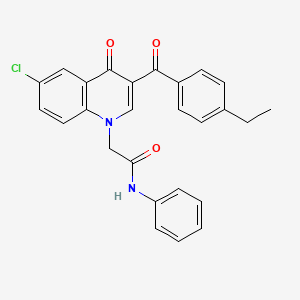
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. This compound was first identified as an activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. Since then, A-769662 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of AMPK in various physiological and pathological conditions.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This, in turn, leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy homeostasis. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to be a direct activator of AMPK, as it does not require the presence of upstream kinases, such as LKB1 or CaMKKβ, to activate the enzyme.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide increases glucose uptake and glycogen synthesis in skeletal muscle cells and adipocytes, while also decreasing fatty acid synthesis and increasing fatty acid oxidation. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce autophagy in cancer cells, leading to apoptosis and cell death. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in neurons, suggesting its potential therapeutic use in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has several advantages as a tool compound for studying AMPK signaling. It is a specific and potent activator of AMPK, with no off-target effects reported to date. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is stable in solution and can be easily synthesized in large quantities. However, there are also some limitations to the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in lab experiments. For example, its effects on AMPK signaling may be cell-type specific, and the compound may have different effects on different isoforms of AMPK. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in scientific research. One area of interest is the role of AMPK in cancer metabolism, and 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce apoptosis in cancer cells through its effects on autophagy and mitochondrial function. Another potential application of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide may have potential therapeutic applications in neurodegenerative disorders, where it has been shown to improve mitochondrial function and reduce oxidative stress.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate and acetic acid to yield the corresponding cyanoester. The final step involves the hydrolysis of the cyanoester with hydrochloric acid to give 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in a dose-dependent manner both in vitro and in vivo. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been used to study the downstream effects of AMPK activation, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXBGJWSTUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)



![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)


![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)


![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
